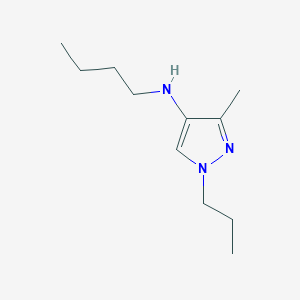![molecular formula C11H14FN3OS B11732273 N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732273.png)
N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated thiophene ring, a methoxymethyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Thiophene Intermediate: The initial step involves the fluorination of thiophene to produce 5-fluorothiophene. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The 5-fluorothiophene is then subjected to alkylation with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methoxymethyl group.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be achieved through a cyclization reaction using hydrazine derivatives and appropriate reaction conditions.
Final Coupling: The final step involves coupling the pyrazole intermediate with the fluorinated thiophene intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated thiophene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups introduced at the thiophene ring.
Applications De Recherche Scientifique
N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Memantine
- Diethyl malonate
Comparison
N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated thiophene ring and a pyrazole ring. This structural uniqueness imparts distinct chemical properties and potential applications compared to similar compounds. For instance, while memantine is primarily used as an NMDA receptor antagonist in the treatment of Alzheimer’s disease, this compound may have broader applications in both medicinal and industrial contexts.
Propriétés
Formule moléculaire |
C11H14FN3OS |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3OS/c1-15-8(7-16-2)5-11(14-15)13-6-9-3-4-10(12)17-9/h3-5H,6-7H2,1-2H3,(H,13,14) |
Clé InChI |
JGGITYBSJBMGOL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)NCC2=CC=C(S2)F)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732199.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11732204.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732205.png)
![4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732206.png)
![5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732208.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11732210.png)

![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B11732223.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732242.png)

![2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732251.png)

![hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732262.png)

